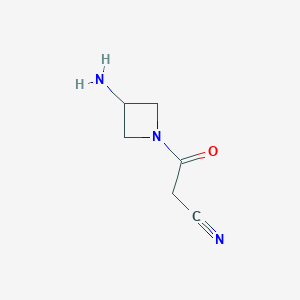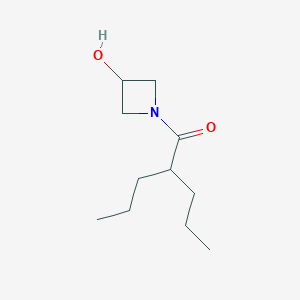
3-(3-Aminoazetidin-1-il)-3-oxopropanonitrilo
Descripción general
Descripción
“3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile” is a chemical compound that is part of the azetidine family . Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies. For instance, a method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .
Molecular Structure Analysis
The molecular structure of “3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile” is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
Azetidine derivatives have been involved in various chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .
Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos heterocíclicos
El compuesto se puede utilizar en la síntesis de nuevos compuestos heterocíclicos. El (N-Boc-azetidin-3-ilideno)acetato de partida se obtuvo a partir de (N-Boc)azetidin-3-ona mediante la reacción de Horner–Wadsworth–Emmons catalizada por DBU, seguida de una adición aza-Michael con heterociclos NH para producir las 3-sustituidas 3-(acetoximetil)azetidinas funcionalizadas objetivo .
Química medicinal
La presencia de un grupo amino (NH2) sugiere posibles aplicaciones en química medicinal. Las aminas son un grupo funcional común que se encuentra en muchos fármacos, ya que pueden participar en diversas interacciones biológicas.
Síntesis orgánica
La molécula también contiene un grupo cetona (C=O). Las cetonas se pueden utilizar como bloques de construcción para moléculas orgánicas más complejas y pueden participar en diversas reacciones químicas útiles en la síntesis orgánica.
Adición nucleofílica
El grupo amino puede actuar como nucleófilo, reaccionando con electrófilos.
Reacciones de condensación
Tautomería ceto-enólica
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons and modulates the release of histamine and other neurotransmitters .
Mode of Action
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile interacts with its target, the histamine H3 receptor, as an agonist This means it binds to the receptor and activates it, triggering a response
Biochemical Pathways
The activation of the histamine H3 receptor by 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can affect various biochemical pathways. One key pathway involves the regulation of cyclic adenosine monophosphate (cAMP) . The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn can modulate the activity of various downstream proteins and enzymes .
Pharmacokinetics
One study mentions that a related compound has good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism.
Result of Action
The activation of the histamine H3 receptor by 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially affecting neuronal signaling and brain function .
Análisis Bioquímico
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile may interact with cytochrome P450 enzymes, influencing its metabolic stability .
Cellular Effects
The effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, its interaction with histamine H3 receptors can lead to changes in neurotransmitter release, impacting neuronal cell function .
Molecular Mechanism
At the molecular level, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist for histamine H3 receptors, binding to these receptors and modulating their activity . This binding interaction is similar to that of histamine, indicating key interactions that influence receptor activity . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can change over time. Its stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where it continues to modulate cell signaling and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, it may exhibit partial agonist activity, while higher doses can lead to more pronounced effects on histamine H3 receptors . Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful . These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly through its interaction with cytochrome P450 enzymes . These interactions can affect the compound’s metabolic stability and overall bioavailability .
Transport and Distribution
Within cells and tissues, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-(3-aminoazetidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-2-1-6(10)9-3-5(8)4-9/h5H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAENXARDJWWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)

![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)


![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
